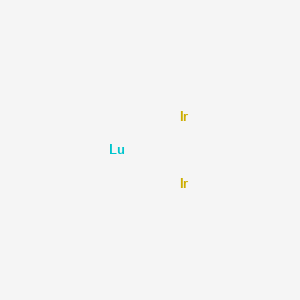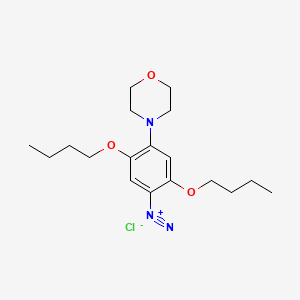
(E)-2,3-dichloro-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-dichloro-acrylic acid is an organic compound characterized by the presence of two chlorine atoms and a double bond in its acrylic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dichloro-acrylic acid typically involves the chlorination of acrylic acid or its derivatives. One common method is the addition of chlorine to the double bond of acrylic acid under controlled conditions. This reaction can be carried out in the presence of a catalyst, such as iron(III) chloride, to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, this compound can be produced through the chlorination of acrylic acid using chlorine gas. The reaction is conducted in a reactor where temperature and pressure are carefully controlled to optimize the yield and purity of the product. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,3-dichloro-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 2,3-dichloropropionic acid.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: 2,3-dichloropropionic acid.
Substitution: Various substituted acrylic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-2,3-dichloro-acrylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-2,3-dichloro-acrylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dichloropropionic acid: Similar in structure but lacks the double bond.
2,3-dichlorobutyric acid: Contains an additional carbon atom in the chain.
2,3-dichlorocrotonic acid: Similar structure with a different position of the double bond.
Uniqueness
(E)-2,3-dichloro-acrylic acid is unique due to the presence of both chlorine atoms and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6795-91-1 |
|---|---|
Molekularformel |
C3H2Cl2O2 |
Molekulargewicht |
140.95 g/mol |
IUPAC-Name |
(E)-2,3-dichloroprop-2-enoic acid |
InChI |
InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |
InChI-Schlüssel |
YQYHCJZVJNOGBP-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C(\C(=O)O)/Cl)\Cl |
Kanonische SMILES |
C(=C(C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



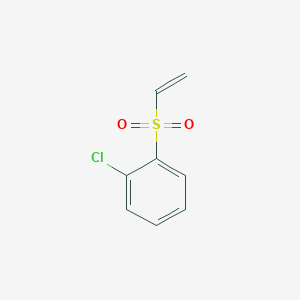
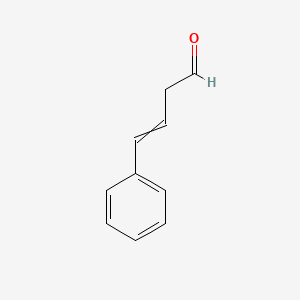

![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)

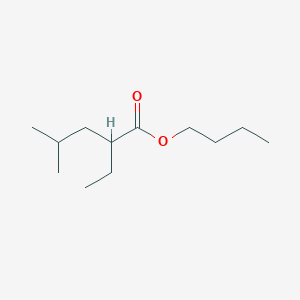
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)

